molecular formula C5HF3IN B1404155 2,3,5-Trifluoro-4-iodopyridine CAS No. 1057393-65-3

2,3,5-Trifluoro-4-iodopyridine

Cat. No. B1404155
M. Wt: 258.97 g/mol
InChI Key: NAYYALVHPYUOFN-UHFFFAOYSA-N
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Description

2,3,5-Trifluoro-4-iodopyridine is a chemical compound with the molecular formula C5HF3IN . It has a molecular weight of 258.97 . This compound is used in various chemical reactions and has interesting and unusual physical, chemical, and biological properties .


Synthesis Analysis

The synthesis of fluorinated pyridines like 2,3,5-Trifluoro-4-iodopyridine is a topic of interest in the field of chemistry . One method involves the reaction of nucleophilic substitution from pentafluoropyridine and sodium azide . Another method involves the reaction of pentafluoropyridine with sodium iodide in dimethylformamide .


Molecular Structure Analysis

The molecular structure of 2,3,5-Trifluoro-4-iodopyridine consists of a pyridine ring with three fluorine atoms and one iodine atom attached . The exact mass of the molecule is 258.91100 .


Chemical Reactions Analysis

2,3,5-Trifluoro-4-iodopyridine can undergo various chemical reactions. For instance, hydroxide ion, methoxide ion, and ammonia can attack 2,3,5,6-tetrafluoro-4-iodopyridine at the 2-position, to give the corresponding 2-substituted trifluoro-4-iodopyridines .


Physical And Chemical Properties Analysis

2,3,5-Trifluoro-4-iodopyridine has a predicted boiling point of 192.7±35.0 °C and a predicted density of 2.206±0.06 g/cm3 . It is recommended to be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .

Scientific Research Applications

Synthesis and Reactions

2,3,5-Trifluoro-4-iodopyridine is a versatile compound in the synthesis of various organometallic compounds. It can be converted into organometallic compounds such as tetrafluoropyridylmagnesium iodide or tetrafluoropyridyllithium. These derivatives have diverse applications in chemical synthesis. For instance, hydroxide ion, methoxide ion, and ammonia can attack 2,3,5-Trifluoro-4-iodopyridine at specific positions to yield substituted trifluoro-4-iodopyridines. This flexibility in reactions offers a pathway for creating a wide range of chemical structures (Banks, Haszeldine, Phillips, & Young, 1967).

Deprotonation and Functionalization

Deprotonation studies using derivatives of 2,3,5-Trifluoro-4-iodopyridine have shown regiochemical flexibility, with deprotonation occurring at specific positions. This enables subsequent functionalization processes such as carboxylation and iodination, leading to the formation of acids and 4-iodopyridines. These processes are significant for creating new building blocks in pharmaceutical research and can potentially lead to the synthesis of a vast array of new structures (Bobbio & Schlosser, 2001).

Radiosynthesis Applications

The compound is also used in radiosynthesis processes. For example, 3/5-[18F]fluoropyridines are synthesized through the radiofluorination of iodonium triflates. This process is crucial in the development of radiopharmaceuticals and diagnostic imaging agents (Pauton, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019).

Safety And Hazards

2,3,5-Trifluoro-4-iodopyridine is classified under the GHS07 hazard class . It carries the hazard statements H302, H315, H320, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding skin contact and inhalation .

Future Directions

The future directions for the use of 2,3,5-Trifluoro-4-iodopyridine could involve its use as a key intermediate in the synthesis of more complex fluorinated compounds . Its unique properties make it a valuable compound in the field of medicinal chemistry and agrochemicals .

properties

IUPAC Name

2,3,5-trifluoro-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF3IN/c6-2-1-10-5(8)3(7)4(2)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYYALVHPYUOFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)F)F)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00738891
Record name 2,3,5-Trifluoro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Trifluoro-4-iodopyridine

CAS RN

1057393-65-3
Record name 2,3,5-Trifluoro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-trifluoro-4-iodopyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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